
2-(Carboxymethyl)-4-nitrobenzoic acid
Overview
Description
2-(Carboxymethyl)-4-nitrobenzoic acid is an organic compound characterized by the presence of a carboxymethyl group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-4-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by carboxymethylation. One common method is the nitration of methyl benzoate to form methyl 4-nitrobenzoate, which is then hydrolyzed to yield 4-nitrobenzoic acid. The carboxymethylation is achieved by reacting 4-nitrobenzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide and chloroacetic acid for carboxymethylation.
Major Products
Reduction of the nitro group: 2-(Carboxymethyl)-4-aminobenzoic acid.
Reduction of the carboxyl group: 2-(Hydroxymethyl)-4-nitrobenzoic acid.
Substitution reactions: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
2-(Carboxymethyl)-4-nitrobenzoic acid serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through reactions such as:
- Esterification : The carboxyl group can react with alcohols to form esters, which are useful intermediates in pharmaceuticals and agrochemicals.
- Reduction Reactions : The nitro group can be reduced to an amino group, facilitating the synthesis of amine derivatives that have biological significance.
Biological Studies
The compound has been utilized in biological research for several purposes:
- Enzyme Inhibition Studies : It has been evaluated as a potential inhibitor of specific enzymes, such as enteropeptidase, which plays a crucial role in protein digestion. A study demonstrated that derivatives of this compound could enhance fecal protein output in diet-induced obese mice, indicating its pharmacological potential .
Compound | IC50 (µM) | Biological Activity |
---|---|---|
2a | 5.0 | Inhibitor of enteropeptidase |
2b | 8.5 | Moderate activity |
Industrial Applications
In industry, this compound finds applications in:
- Dye and Pigment Manufacturing : Its functional groups allow for modifications that are beneficial in producing dyes with specific properties.
- Pharmaceutical Development : The compound's derivatives are explored for therapeutic applications due to their biological activity.
Case Studies
-
Enzyme Interaction Studies :
A study published in Nature focused on the interaction of this compound derivatives with enteropeptidase. The findings indicated that modifications at the benzene ring enhanced the inhibitory activity significantly, suggesting potential therapeutic uses in obesity management . -
Synthesis of Novel Compounds :
Researchers synthesized a series of compounds based on this compound to evaluate their effectiveness against various cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxic effects, paving the way for further drug development .
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxymethyl group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
2-(Carboxymethyl)-4-nitrobenzoic acid can be compared with other similar compounds such as:
4-Nitrobenzoic acid: Lacks the carboxymethyl group, making it less soluble and less reactive in certain chemical reactions.
2-(Carboxymethyl)benzoic acid: Lacks the nitro group, resulting in different chemical and biological properties.
2-(Hydroxymethyl)-4-nitrobenzoic acid: Similar structure but with a hydroxymethyl group instead of a carboxymethyl group, leading to different reactivity and applications.
The unique combination of the carboxymethyl and nitro groups in this compound gives it distinct properties that make it valuable for various applications in research and industry.
Biological Activity
2-(Carboxymethyl)-4-nitrobenzoic acid (CMNBA) is an aromatic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antibacterial properties, anti-inflammatory effects, and interaction with enzymes.
- Molecular Formula : C₉H₉N₁O₄
- Molecular Weight : Approximately 225.155 g/mol
- Density : About 1.6 g/cm³
- Boiling Point : Approximately 497.5 °C at 760 mmHg
Biological Activity Overview
Research indicates that CMNBA exhibits various biological activities, particularly:
- Antibacterial Properties : The presence of the nitro group enhances its antimicrobial capabilities by interfering with bacterial DNA synthesis. Studies have shown that CMNBA and its derivatives may inhibit the growth of certain bacteria, making it a candidate for developing new antibacterial agents.
- Anti-inflammatory Effects : Preliminary findings suggest that CMNBA may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. This activity is likely due to its ability to modulate enzymatic pathways involved in inflammation.
The specific mechanisms through which CMNBA exerts its biological effects are still under investigation. However, several studies have indicated:
- Enzyme Interaction : Interaction studies have demonstrated that CMNBA can bind to various biological macromolecules, including proteins and nucleic acids. It may form non-covalent interactions with enzymes, potentially affecting their activity and stability.
- Molecular Docking Studies : Computational studies using molecular docking simulations suggest that CMNBA interacts with specific proteins involved in metabolic pathways. These interactions may inform drug design efforts targeting diseases influenced by these pathways.
Case Studies and Research Findings
-
Antibacterial Activity :
- A study evaluating the antibacterial efficacy of CMNBA found that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, indicating potent antibacterial action.
-
Anti-inflammatory Potential :
- In vitro assays demonstrated that CMNBA reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in managing inflammatory conditions.
-
Enzymatic Modulation :
- Research involving kinetic assays revealed that CMNBA can inhibit certain enzymes involved in metabolic pathways, suggesting its role as a potential therapeutic agent in metabolic disorders.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Carboxymethyl & nitro groups | Potential anti-inflammatory effects |
4-Nitrobenzoic Acid | Nitro group only | Used in dye production |
2-Carboxybenzoic Acid (Salicylic Acid) | Hydroxyl & carboxylic groups | Known for anti-inflammatory properties |
3-Nitrobenzoic Acid | Nitro group at meta position | Less reactive than para-substituted |
The unique combination of functional groups in CMNBA enhances its biological activity compared to similar compounds lacking one or both groups. This distinct feature opens avenues for targeted research into its applications and effects within biochemical systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Carboxymethyl)-4-nitrobenzoic acid, and how can purity be optimized during purification?
- Methodology : A common synthesis involves reacting (E)-4-aryl-4-oxo-2-butenoic acid derivatives with thioglycolic acid in methanol under ambient conditions for 3–4 hours. Post-reaction, solvent removal under reduced pressure yields crude product, which is purified via crystallization from solvents like water or ethanol. For example, derivatives with aryl groups (e.g., phenyl or isopropylphenyl) precipitate directly upon water addition, while others require solvent optimization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Data collection involves monochromatic Mo-Kα radiation, with refinement parameters (R-values < 0.05) ensuring accuracy .
- NMR/FT-IR : Confirm functional groups (e.g., nitro, carboxyl) via characteristic peaks: NO₂ asymmetric stretching (~1520 cm⁻¹ in IR), and carboxylic protons (δ 12–14 ppm in ¹H NMR).
Advanced Research Questions
Q. How can the Abraham solvation model predict the solubility of this compound in organic solvents?
- Methodology : The Abraham model uses solute descriptors (E, S, A, B, V, L) to calculate partition coefficients (log P) and solubility. For 4-nitrobenzoic acid derivatives:
Q. How should researchers resolve contradictions in solubility data across studies?
- Methodology : For conflicting datasets (e.g., benzene solubility from Sidgwick vs. Collett), apply statistical consistency checks:
- Fit data to the equation , where is mole fraction solubility.
- Calculate mean relative deviation (MRD):
. - Outliers (e.g., Sidgwick’s dataset with MRD > 5%) may arise from impurities or measurement protocols .
Q. What strategies improve experimental phasing in crystallography for nitro-substituted benzoic acids?
- Methodology : Use SHELXC/D/E pipelines for high-throughput phasing. Key steps:
Properties
IUPAC Name |
2-(carboxymethyl)-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-8(12)4-5-3-6(10(15)16)1-2-7(5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXXWBQEZGLFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960195 | |
Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39585-32-5 | |
Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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